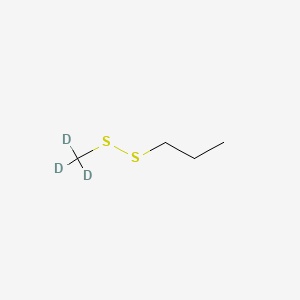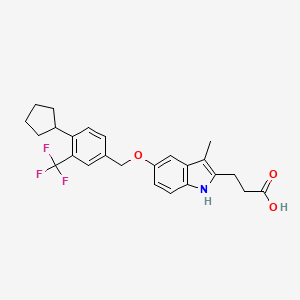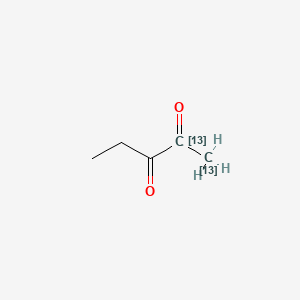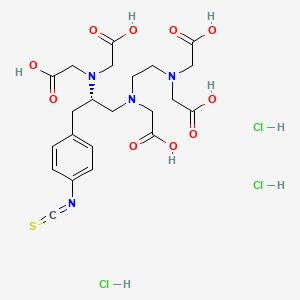
MA-PEG4-VC-PAB-DMEA-duocarmycin DM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It combines the DNA minor-groove alkylator Duocarmycin DM with the linker MA-PEG4-VC-PAB-DMEA. This compound is primarily used in targeted cancer therapy due to its potent cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM involves multiple steps:
Synthesis of Duocarmycin DM: This step involves the preparation of the DNA minor-groove alkylator.
Preparation of the Linker MA-PEG4-VC-PAB-DMEA: This involves the synthesis of the linker molecule that will connect Duocarmycin DM to the antibody.
Conjugation: The final step involves linking Duocarmycin DM to the linker MA-PEG4-VC-PAB-DMEA under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
MA-PEG4-VC-PAB-DMEA-duocarmycin DM undergoes various chemical reactions, including:
Alkylation: The DNA minor-groove alkylator Duocarmycin DM alkylates DNA, leading to cytotoxic effects.
Hydrolysis: The linker MA-PEG4-VC-PAB-DMEA can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Alkylation: Requires the presence of DNA and occurs under physiological conditions.
Hydrolysis: Typically occurs in aqueous environments and can be catalyzed by acids or bases
Major Products
Alkylation: Leads to the formation of DNA adducts, which are cytotoxic.
Hydrolysis: Results in the breakdown of the linker molecule
科学的研究の応用
MA-PEG4-VC-PAB-DMEA-duocarmycin DM has several scientific research applications:
Chemistry: Used in the study of DNA alkylation and its effects.
Biology: Employed in research on cell death mechanisms and DNA damage responses.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Used in the production of ADCs for cancer treatment
作用機序
MA-PEG4-VC-PAB-DMEA-duocarmycin DM exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Release: The linker MA-PEG4-VC-PAB-DMEA is cleaved, releasing Duocarmycin DM.
DNA Alkylation: Duocarmycin DM alkylates the DNA, leading to cell death
類似化合物との比較
Similar Compounds
MA-PEG4-VC-PAB-DMEA-duocarmycin SA: Another ADC linker that incorporates Duocarmycin SA.
Auristatin: Used in ADCs for its potent cytotoxic effects.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is unique due to its specific combination of Duocarmycin DM and the MA-PEG4-VC-PAB-DMEA linker, which provides targeted delivery and potent cytotoxic effects .
特性
分子式 |
C68H89ClN12O17 |
|---|---|
分子量 |
1382.0 g/mol |
IUPAC名 |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
InChIキー |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)




![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)



![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)

